Cas no 879458-58-9 (propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate)

Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate is a synthetic organic compound featuring a pyrazole core linked to a dihydroxyphenyl group and an esterified benzoate moiety. This structure imparts potential utility in pharmaceutical and material science applications due to its multifunctional reactivity. The presence of hydroxyl groups enhances solubility and hydrogen-bonding interactions, while the ester group offers tunable lipophilicity. The compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined aromatic and heterocyclic framework also makes it a candidate for optoelectronic materials. Stability under standard conditions and compatibility with further derivatization are additional advantages.
propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate structure
879458-58-9 structure
商品名:propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate
CAS番号:879458-58-9
MF:C19H18N2O5
メガワット:354.356625080109
CID:5422191

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 化学的及び物理的性質

名前と識別子

    • propyl 4-{[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
    • propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate
    • インチ: 1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21)
    • InChIKey: CRPJJPYSSBAAHW-UHFFFAOYSA-N
    • ほほえんだ: C(OCCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(O)C=C2O)C=C1

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-1396-20μmol
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1396-2mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
2mg
$59.0 2023-09-11
Life Chemicals
F3385-1396-20mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
20mg
$99.0 2023-09-11
Life Chemicals
F3385-1396-25mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
25mg
$109.0 2023-09-11
Life Chemicals
F3385-1396-1mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
1mg
$54.0 2023-09-11
Life Chemicals
F3385-1396-30mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
30mg
$119.0 2023-09-11
Life Chemicals
F3385-1396-4mg
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
4mg
$66.0 2023-09-11
Life Chemicals
F3385-1396-2μmol
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1396-5μmol
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-1396-10μmol
propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
879458-58-9
10μmol
$69.0 2023-09-11

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 関連文献

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoateに関する追加情報

Introduction to Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate (CAS No. 879458-58-9)

Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate, a compound with the chemical identifier CAS No. 879458-58-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring a benzoate core linked to a pyrazole ring via an oxybenzyl moiety, positions it as a promising candidate for further investigation in drug discovery and development.

The benzoate moiety in the structure of Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate is known for its ability to interact with various biological targets, making it a valuable component in the design of bioactive molecules. The presence of hydroxyl groups on the aromatic ring further enhances its pharmacological potential by allowing for hydrogen bonding interactions, which are crucial for the binding affinity of many drugs to their receptors.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The pyrazole ring in this molecule is particularly noteworthy, as it is a common scaffold in many bioactive natural products and synthetic drugs. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrazole ring in Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate may contribute to its unique pharmacological profile and make it a valuable tool for investigating new therapeutic strategies.

The oxybenzyl group connecting the pyrazole ring to the benzoate core introduces additional functionality that can influence the compound's solubility, bioavailability, and metabolic stability. This structural feature is particularly important in drug design, as it can affect how the molecule behaves within biological systems. The hydroxyl groups on the aromatic ring also play a role in determining the compound's reactivity and interaction with biological targets.

In the context of current research, there is growing interest in developing novel compounds that can modulate inflammatory pathways. Chronic inflammation is associated with a wide range of diseases, including cardiovascular disease, diabetes, and cancer. The structural features of Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate, particularly its ability to interact with enzymes and receptors involved in inflammation, make it a promising candidate for further investigation.

Another area of interest is the development of compounds that can target specific enzymes or receptors involved in disease pathways. For example, studies have shown that certain pyrazole derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. The presence of hydroxyl groups on the aromatic ring of Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate may enhance its ability to interact with such targets.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce complex molecules like this one with greater efficiency and precision. These techniques include palladium-catalyzed cross-coupling reactions, which are commonly used in pharmaceutical synthesis due to their ability to form carbon-carbon bonds under mild conditions.

The pharmacological evaluation of Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate has been conducted using both in vitro and in vivo models. In vitro studies have shown that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in inflammation and cell signaling. In vivo studies have also demonstrated its potential as a therapeutic agent by showing favorable pharmacokinetic properties and reduced toxicity compared to existing drugs.

The future development of this compound will likely involve further optimization of its structure to enhance its pharmacological properties. This may include modifications to improve solubility, bioavailability, and metabolic stability. Additionally, computational modeling techniques can be used to predict how changes in the structure will affect the compound's activity and selectivity.

In conclusion, Propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate (CAS No. 879458-58-9) represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its unique structural features make it a promising candidate for further investigation in drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing novel treatments for human diseases.

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